![molecular formula C5H4N4OS B7814482 CID 17213](/img/structure/B7814482.png)
CID 17213
Overview
Description
CID 17213 is a useful research compound. Its molecular formula is C5H4N4OS and its molecular weight is 168.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 17213 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 17213 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Protein Function Control in Cells
- CID has been instrumental in studying biological processes, particularly in controlling protein function with precise spatiotemporal resolution. This approach is essential for dissecting signal transductions and extending to membrane and protein trafficking studies (Voss, Klewer, & Wu, 2015).
2. Gene Regulation and Editing
- The development of PROTAC-based scalable CID platforms allows for inducible gene regulation and gene editing. These systems enable fine-tuning gene expression and multiplexing biological signals with different logic gating operations. They are also applicable for transient genome manipulation in human cells and mice (Ma et al., 2023).
3. Protein-Protein Interactions and Localization
- CID techniques have been used to study protein-protein interactions and control protein localization in living cells. These approaches allow rapid activation and deactivation of protein dimerization using light, providing insights into cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
4. Water Use Efficiency and Productivity in Agriculture
- CID, specifically carbon isotope discrimination (CID), has been utilized as a criterion for improving water use efficiency and productivity in crops like barley. This method provides a reliable selection criterion in breeding programs for high water use efficiency and productivity (Anyia et al., 2007).
5. Resolving Cell Biology Problems
- CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. Technical advances in CID have improved specificity and allowed manipulation of multiple systems in a single cell (DeRose, Miyamoto, & Inoue, 2013).
properties
IUPAC Name |
2-sulfanyl-3,7-dihydropurin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHFAGRBSMMFKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 17213 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.